(-)-peloruside A

Catalog No.
S11247948
CAS No.
257939-61-0
M.F
C27H48O11
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-peloruside A

CAS Number

257939-61-0

Product Name

(-)-peloruside A

IUPAC Name

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one

Molecular Formula

C27H48O11

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1

InChI Key

NETARJWZTMGMRM-JRTPPQMASA-N

Canonical SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Isomeric SMILES

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Peloruside A is a macrolide that is a novel secondary metabolite isolated from a New Zealand marine sponge, Mycale hentscheli. It has a role as a marine metabolite, an antimitotic, a microtubule-stabilising agent and an antineoplastic agent. It is a macrolide, a cyclic hemiketal, an ether, an organic heterobicyclic compound, a secondary alcohol and a primary alcohol.
(-)-peloruside A is a natural product found in Mycale hentscheli and Mycale with data available.

(-)-Peloruside A is a potent, cell-permeable microtubule-stabilizing agent originally isolated from the marine sponge *Mycale hentscheli*. It belongs to the class of antimitotic agents that function by promoting tubulin polymerization and inhibiting microtubule dynamics, ultimately leading to cell cycle arrest in the G2/M phase and apoptosis. Unlike the benchmark microtubule stabilizer paclitaxel, peloruside A binds to a unique, non-taxoid site on the exterior of β-tubulin. This distinct mechanism of action is central to its value, as it allows it to remain effective in cell lines that have developed resistance to taxanes through common mechanisms like tubulin mutations or efflux pump overexpression.

Research Fit

Non-taxoid β-tubulin binding site probe
Retains activity in P-gp overexpressing MDR cell models
Enantioselective total synthesis available for scalable supply

References

Direct substitution of (-)-peloruside A with paclitaxel or other taxanes is frequently unviable for research focused on overcoming common anticancer drug resistance mechanisms. Paclitaxel's efficacy is compromised in cell lines that overexpress the P-glycoprotein (P-gp) efflux pump or possess mutations in the taxoid binding site on β-tubulin. Because peloruside A binds to a different site and is a poor substrate for P-gp, it remains highly active in these paclitaxel-resistant models. Furthermore, peloruside A and taxoid-site agents can act synergistically, an effect not seen between compounds that share a binding site. Therefore, for studies investigating non-taxoid resistance pathways or synergistic microtubule stabilization, paclitaxel is not a functional equivalent.

Substitution Risk

(-)-Peloruside A
Paclitaxel / Taxanes
Binding site
Non-taxoid site on β-tubulin
Taxoid site
P-gp efflux
Not a substrate; activity retained
Substrate; activity significantly reduced
β-tubulin mutations
Unaffected by common taxane-resistance mutations
Susceptible to specific mutations

References

Retains Potency in P-Glycoprotein Overexpressing, Multidrug-Resistant (MDR) Cells

(-)-Peloruside A is significantly less susceptible to resistance mediated by the P-glycoprotein (P-gp) efflux pump compared to paclitaxel. In the P-gp-overexpressing A2780AD ovarian cancer cell line, paclitaxel's IC50 increases dramatically, showing a resistance ratio of 1417. In contrast, peloruside A's potency is largely maintained, with a resistance ratio of only 21. This demonstrates that peloruside A is not a major substrate for P-gp, unlike paclitaxel.

Evidence DimensionResistance Ratio (IC50 in resistant line / IC50 in parental line)
Target Compound Data21 (for Peloruside A)
Comparator Or BaselinePaclitaxel: 1417
Quantified DifferencePeloruside A is ~67-fold less affected by P-gp-mediated resistance than paclitaxel.
ConditionsA2780AD human ovarian carcinoma cell line (P-gp overexpressing) vs. parental A2780 line.

This makes peloruside A an essential tool for studying cancer cell models that exhibit P-gp-mediated multidrug resistance, where paclitaxel would be ineffective.

Tumor Growth Inhibition
Head-to-head
Target: 84% (5 mg/kg) / 95% (10 mg/kg) TGI. Comparator: Paclitaxel 50% (8 mg/kg); Docetaxel 18% (6.3 mg/kg).
Model-response endpoint context
H460 xenograft; nu/nu mice; QD×5 dosing

Circumvents Resistance from Taxoid-Site Mutations in β-Tubulin

Unlike taxanes, the cytotoxic activity of (-)-peloruside A is not dependent on the taxoid binding site on β-tubulin. Competitive binding assays confirm that paclitaxel does not inhibit the binding of [³H]peloruside A to tubulin polymers, indicating they do not compete for the same site. Laulimalide, which shares a binding site with peloruside A, acts as a potent competitive inhibitor. Consequently, peloruside A remains effective in cell lines with mutations in the taxoid binding site that confer resistance to paclitaxel.

Evidence DimensionInhibition of [³H]peloruside A binding to microtubules
Target Compound DataNo inhibition by paclitaxel.
Comparator Or BaselineLaulimalide (a known competitor) shows potent competitive inhibition (apparent Ki = 0.25 µM).
Quantified DifferenceQualitative difference in binding mechanism (different sites).
ConditionsIn vitro binding assay with purified tubulin polymer.

For researchers working with taxane-resistant models due to specific tubulin mutations, peloruside A provides a reliable method to stabilize microtubules and study downstream effects without being confounded by target-site resistance.

MDR Cell Activity
Head-to-head
Target: Retains activity, less susceptible to P-gp. Comparator: Paclitaxel highly susceptible.
MDR cell-model response context
P-gp overexpressing cell lines

Superior Anti-Migratory and Anti-Angiogenic Activity at Sub-Toxic Concentrations

(-)-Peloruside A demonstrates a significantly stronger separation between its anti-migratory and anti-mitotic effects compared to paclitaxel. In human umbilical vein endothelial cells (HUVECs), peloruside A inhibits cell migration with an IC50 of 0.1 nM, while its IC50 for inhibiting mitosis is 20 nM—a 200-fold difference. Paclitaxel is less potent at inhibiting migration (IC50 = 0.65 nM) and has a much smaller window between its anti-migratory and anti-mitotic concentrations (IC50 mitosis = 8 nM), a 12.3-fold difference. This wider therapeutic window for peloruside A allows for the specific study of anti-angiogenic effects without inducing general cytotoxicity.

Evidence DimensionRatio of Anti-Mitotic IC50 to Anti-Migratory IC50
Target Compound Data200-fold (20 nM / 0.1 nM)
Comparator Or BaselinePaclitaxel: 12.3-fold (8 nM / 0.65 nM)
Quantified DifferencePeloruside A has a >16-fold larger experimental window for studying anti-migratory effects without mitotic arrest compared to paclitaxel.
ConditionsHuman Umbilical Vein Endothelial Cells (HUVEC) migration and mitosis assays.

This makes peloruside A a more precise tool for specifically investigating microtubule-dependent processes in angiogenesis and cell migration, as these can be inhibited at concentrations that do not confound results by causing cell death.

Oral Bioavailability
Method context
45% oral bioavailability (10 mg/kg). Paclitaxel: poor oral absorption.
Reported oral exposure context
NIH-III mice; NCI-H460 tumors; LC-MS/MS
Binding Affinity
Head-to-head
Kd: 0.35 µM. Laulimalide Ki: 0.25 µM. Paclitaxel/Epothilone B/Discodermolide: no inhibition.
Distinct binding site context
[³H]peloruside A competition assay
Total Synthesis
Supporting evidence
Enantioselective synthesis; 20 steps in longest linear sequence; patented.
Synthetic supply context
Convergent route; scalable process

Probing Microtubule Function in Paclitaxel-Resistant Cancer Models

For researchers investigating cancer cell lines that have acquired resistance to paclitaxel via P-glycoprotein overexpression or taxoid-site tubulin mutations, (-)-peloruside A is the appropriate tool. Its ability to bypass these common resistance mechanisms allows for the reliable stabilization of microtubules, enabling the study of downstream signaling and apoptosis in otherwise non-responsive models.

Dissecting Microtubule-Dependent Cell Migration and Angiogenesis

When the primary goal is to study the role of microtubule dynamics in cell migration or angiogenesis, (-)-peloruside A offers a significant advantage over paclitaxel. Its exceptionally wide window between anti-migratory and cytotoxic concentrations allows for targeted inhibition of cell movement at doses that do not trigger mitotic arrest or apoptosis, providing clearer, more specific results.

Investigating Synergistic Effects of Dual-Site Microtubule Stabilization

(-)-Peloruside A is essential for studies exploring novel combination therapies that target two distinct sites on the microtubule. Because it binds to a non-taxoid site, it can be used in conjunction with taxanes or epothilones to study potential synergistic effects on tubulin polymerization and cell death, an approach that is impossible with compounds that compete for the same binding site.

Application Fit Matrix

Application
Selection Property
Validation Focus
MDR tumor model studies
Non-taxoid binding site
TGI and resistance-reversal endpoints
Microtubule stabilization mechanism
Non-overlapping β-tubulin site
Synergy with taxoid-site agents
Oral formulation PK research
Reported oral exposure context
Oral bioavailability and exposure modeling

XLogP3

0.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

548.31966234 g/mol

Monoisotopic Mass

548.31966234 g/mol

Heavy Atom Count

38

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